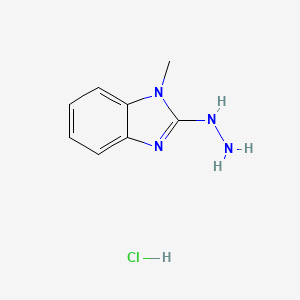

2-hydrazino-1-methyl-1H-benzimidazole hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-hydrazino-1-methyl-1H-benzimidazole hydrochloride is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, including anticancer, antiviral, and anti-inflammatory activities

准备方法

The synthesis of 2-hydrazino-1-methyl-1H-benzimidazole hydrochloride typically involves the reaction of 1-methyl-1H-benzoimidazole with hydrazine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反应分析

2-hydrazino-1-methyl-1H-benzimidazole hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can undergo substitution reactions where the hydrazine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

科学研究应用

Chemical Properties and Structure

2-Hydrazino-1-methyl-1H-benzimidazole hydrochloride has the molecular formula C8H11ClN4 and a molecular weight of 202.66 g/mol. Its structure features a benzimidazole core, which is known for its significant biological activity across various derivatives.

Pharmacological Applications

The pharmacological potential of this compound can be categorized into several key areas:

Antiparasitic Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit potent anthelmintic properties. For example, studies have shown that certain benzimidazole derivatives can interfere with tubulin polymerization, which is crucial for the survival of parasitic worms like Trichinella spiralis . In vitro assays have demonstrated significant efficacy against isolated muscle larvae, suggesting potential for development as antiparasitic agents.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have highlighted its moderate antiproliferative activity against MCF-7 breast cancer cells . The mechanism appears to involve disruption of cellular processes critical for cancer cell growth and proliferation, potentially through similar pathways that affect tubulin dynamics.

Antioxidant Activity

Another significant application of this compound is its antioxidant properties. Research has demonstrated that this compound exhibits radical scavenging abilities, which are essential for protecting cells from oxidative stress . This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.

Antiviral Activity

Benzimidazole derivatives have been explored for their antiviral properties against various viruses, including HIV and hepatitis viruses. Some studies suggest that these compounds may act as reverse transcriptase inhibitors, providing a pathway for therapeutic intervention in viral infections .

Case Study: Antiparasitic Efficacy

A study conducted on the synthesis of various benzimidazolyl-hydrazones reported significant anthelmintic activity against T. spiralis. The findings indicated that the structural modifications on the benzimidazole nucleus could enhance the antiparasitic efficacy of these compounds .

Case Study: Anticancer Activity

In another investigation focusing on the antiproliferative effects of benzimidazole derivatives, researchers found that specific substitutions on the benzimidazole ring resulted in improved activity against breast cancer cell lines. The study emphasized the importance of structural optimization in enhancing therapeutic efficacy .

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 2-hydrazino-1-methyl-1H-benzimidazole hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, contributing to its therapeutic potential .

相似化合物的比较

2-hydrazino-1-methyl-1H-benzimidazole hydrochloride can be compared with other benzimidazole derivatives, such as:

2-(3,5-dinitro-benzylsulfanyl)-1H-benzoimidazole: Known for its antimicrobial activity.

4-(1H-benzo[d]imidazol-2-yl)aniline: Used in drug discovery for its bioisosteric properties.

Bendamustine hydrochloride: A bifunctional alkylator used in cancer therapy . What sets this compound apart is its unique hydrazine group, which imparts distinct chemical reactivity and potential biological activities.

生物活性

2-Hydrazino-1-methyl-1H-benzimidazole hydrochloride (CAS No. 114804-55-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁ClN₄, with a molecular weight of approximately 198.65 g/mol. The compound features a benzimidazole core, which is known for its ability to interact with various biological targets due to its structural resemblance to nucleotides.

Target Interactions

Benzimidazole derivatives, including this compound, exhibit a range of interactions with biological macromolecules. They are known to bind to enzymes and receptors, influencing their activity. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit casein kinases, which play crucial roles in cellular signaling pathways.

- Formation of Reactive Oxygen Species (ROS) : It induces the production of ROS in cells, leading to oxidative stress and potential DNA damage.

Biochemical Pathways

The compound affects several biochemical pathways:

- Cell Signaling : It modulates signaling pathways that regulate cell proliferation and apoptosis.

- Gene Expression : Alterations in gene expression patterns have been observed in response to treatment with this compound, indicating its role in transcriptional regulation.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases.

Anticancer Effects

The compound's ability to induce apoptosis in cancer cells has been documented. In vitro studies indicate that it can inhibit the growth of several cancer cell lines by promoting cell cycle arrest and apoptosis through ROS generation and mitochondrial dysfunction .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

- Absorption and Distribution : The compound is absorbed well when administered orally and shows good tissue distribution.

- Metabolism : It undergoes metabolic transformations primarily via cytochrome P450 enzymes, leading to various metabolites that may exhibit distinct biological activities.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Beneficial effects such as enzyme modulation and enhanced cellular functions.

- High Doses : Potential toxicity characterized by cellular damage and disruption of normal cellular processes.

属性

IUPAC Name |

(1-methylbenzimidazol-2-yl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.ClH/c1-12-7-5-3-2-4-6(7)10-8(12)11-9;/h2-5H,9H2,1H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGZZLZIPBXMPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114804-55-6 |

Source

|

| Record name | 2-hydrazinyl-1-methyl-1H-1,3-benzodiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。